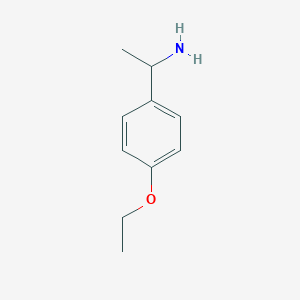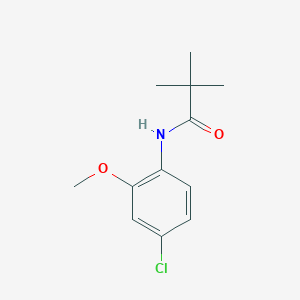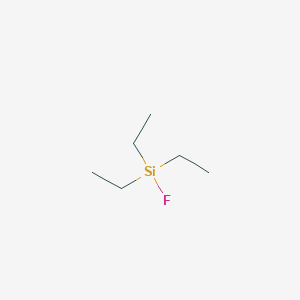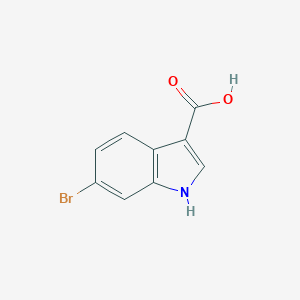
6-Bromo-1H-indole-3-carboxylic acid
Overview
Description
Synthesis Analysis
A concise and regioselective synthesis of 6-bromo-1H-indole-3-carboxylic acid derivatives has been developed, highlighting a strategy for constructing this compound with high efficiency. The synthesis involves a trifluoroacetylated indole-driven hydrolysis, selectively directing the bromine substituent to the desired position. This approach has enabled the production of derivatives functionalized into amide derivatives using ultrasonic irradiation, showcasing the compound's versatility as a scaffold for further chemical modifications (Sharma et al., 2020).
Molecular Structure Analysis
The crystal structure analysis of indole derivatives, including those similar to this compound, reveals the presence of hydrogen-bonded cyclic carboxylic acid dimers. These dimers form sheet structures through intermolecular hydrogen bonds, illustrating the compound's ability to participate in complex molecular arrangements and interactions (Smith et al., 2003).
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, including regioselective dibromination and functionalization into amide derivatives. These reactions are facilitated by the presence of the bromine atom and the carboxylic acid group, which act as reactive sites for chemical modifications. Such properties make this compound a valuable building block in organic synthesis, particularly in the construction of compounds with anti-inflammatory properties (Parsons et al., 2011).
Scientific Research Applications
Synthesis of Complex Compounds : It is used in converting methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate and its derivatives (Irikawa et al., 1989).
Pharmaceutical Applications : Acts as a precursor for synthesizing compounds with anti-inflammatory and analgesic activity (Sondhi et al., 2007).
Natural and Non-natural Derivatives Synthesis : Utilized in the synthesis of 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysin (Parsons et al., 2011).
Biological and Medicinal Chemistry : Aids in the synthesis of hydroxyindole-3-carboxylic acids, which are significant in biology and medicine (Marchelli et al., 1969).
Anti-inflammatory Drug Scaffold : Forms an important scaffold of the anti-inflammatory naturally occurring compound Herdmanine D (Sharma et al., 2020).
Optimizing Synthesis : Research focuses on optimizing the synthesis of specific ester derivatives of 6-Bromo-1H-indole-3-carboxylic acid (Huang Bi-rong, 2013).
Antimicrobial Applications : Exhibits inhibition of Staphylococcus epidermidis growth (Segraves & Crews, 2005).
Substrate for Metal-Mediated Chemistry : Serves as a valuable substrate for elaboration using transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008).
Impurity Isolation in Drug Development : A simple preparative liquid chromatography method was developed to isolate a major impurity in a new bulk drug candidate, 6-bromo-4-(carbamidinemethyl)-5-hydroxy-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylic acid (Li et al., 2007).
Isolation of Biologically Active Marine Natural Products : Involved in the isolation of iotrochotamides I and II, along with other 6-bromoindole alkaloids from the Indonesian sponge Iotrochota purpurea (Ibrahim et al., 2009).
Mechanism of Action
Target of Action
The primary target of 6-Bromo-1H-indole-3-carboxylic acid and its derivatives is the auxin receptor protein TIR1 . This protein plays a crucial role in plant life cycle, making it a significant target for plant growth regulation and weed control applications .
Mode of Action
The compound interacts with its target, the TIR1 protein, through tight π–π stacking, hydrogen bond, and hydrophobic interactions . This interaction results in the inhibition of the TIR1 protein, thereby affecting the growth of plants .
Biochemical Pathways
The compound affects the tryptophan-indole-3-acetic acid (Trp-IAA) degradation pathway . This pathway is significant as IAA, a plant hormone, is produced by the degradation of tryptophan in higher plants . The compound’s interaction with the TIR1 protein can disrupt this pathway, leading to downstream effects on plant growth and development .
Result of Action
The primary result of the compound’s action is the inhibition of plant growth. It has been demonstrated that most of the synthesized target compounds exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability and effectiveness.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNZWYJJSSRJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570991 | |
| Record name | 6-Bromo-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101774-27-0 | |
| Record name | 6-Bromo-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 6-Bromo-1H-indole-3-carboxylic acid?
A1: this compound has the molecular formula C9H6BrNO2. [] Its structure consists of an indole ring with a bromine atom substituted at the 6-position and a carboxylic acid group at the 3-position. Spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry (ESI, EI, and GS-MS) were used to elucidate its structure. [] Additionally, X-ray crystallography revealed that the dihedral angle between the –COOH group and the indole ring system is 6° (4°). []
Q2: What is the biological activity of this compound and related compounds?
A2: Research suggests that this compound and its derivatives, such as its methyl ester, exhibit inhibitory activity against the growth of Staphylococcus epidermidis. [] This finding suggests potential antibacterial properties for this class of compounds.
Q3: Where is this compound naturally found?
A3: this compound has been isolated from various marine sponges. These include Iotrochota purpurea found in Indonesia [] and specific species of Thorectandra and Smenospongia. [] This highlights the role of marine organisms as a source of novel bioactive compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



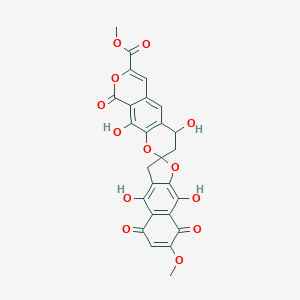
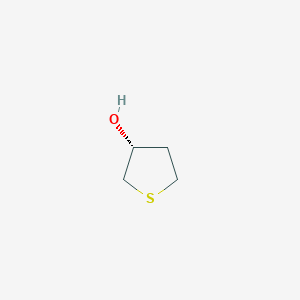

![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)
